

1-(3-Bromophenyl)cyclopentanecarboxylic acid physical properties

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Compound of Interest

Compound Name:	1-(3-Bromophenyl)cyclopentanecarboxylic acid
Cat. No.:	B176109

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An In-Depth Technical Guide to the Physicochemical Characterization of **1-(3-Bromophenyl)cyclopentanecarboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **1-(3-Bromophenyl)cyclopentanecarboxylic acid** (CAS No. 143328-23-8). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. Due to the limited availability of published experimental data for this specific compound, this guide emphasizes the theoretical principles and provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. We delve into the causality behind experimental design for thermal analysis, solubility profiling, acidity measurement (pKa), and full spectroscopic characterization, empowering researchers to generate reliable data and gain a deeper understanding of this valuable chemical entity.

Introduction and Molecular Identity

1-(3-Bromophenyl)cyclopentanecarboxylic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a cyclopentyl ring which imparts steric bulk and a bromophenyl group that modulates electronic properties and lipophilicity, makes it a versatile building block in medicinal chemistry and organic synthesis. Accurate characterization of its physical properties

is a prerequisite for its effective use in reaction design, formulation development, and quantitative structure-activity relationship (QSAR) studies.

This guide establishes the foundational methodologies for a thorough physicochemical assessment.

Summary of Physicochemical Properties

The following table summarizes the known and undetermined physical properties of **1-(3-Bromophenyl)cyclopentanecarboxylic acid**. For properties lacking published experimental values, this guide provides detailed protocols for their determination in the subsequent sections.

Property	Value	Source / Status
IUPAC Name	1-(3-bromophenyl)cyclopentane-1-carboxylic acid	-
CAS Number	143328-23-8	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₃ BrO ₂	[1] [2] [3] [4]
Molecular Weight	269.13 g/mol	[1] [2] [3]
Physical Form	White to off-white solid	[5]
Melting Point	Experimentally Undetermined	See Protocol 3.1
Boiling Point	Not Applicable (Expected to decompose)	[6]
Aqueous Solubility	Experimentally Undetermined	See Protocol 4.1
pKa	Experimentally Undetermined	See Protocol 5.1
Storage	Sealed in dry, 2-8°C or Room Temperature	[3] [5]

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. For **1-(3-Bromophenyl)cyclopentanecarboxylic acid**, a sharp melting range is expected for a highly pure sample (e.g., >97%).^[3] Broad melting ranges typically signify impurities or the presence of multiple crystalline forms (polymorphs).

While no definitive melting point is published, its rigid structure and molecular weight suggest it will be a solid with a relatively high melting point, likely exceeding 100°C.

Protocol 3.1: Melting Point Determination via Capillary Method

This protocol describes the standard and reliable method for determining the melting range of a solid compound using a digital melting point apparatus.

Causality and Principle: The method relies on visually observing the phase transition from solid to liquid as a function of controlled temperature increase. The rate of heating is critical; a slow ramp rate around the melting point (~1-2°C/minute) is necessary to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine powder using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.
- **Apparatus Setup:** Place the loaded capillary into the heating block of the melting point apparatus.
- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a rapid preliminary measurement with a fast ramp rate (10-20°C/minute) to identify a rough range. Allow the apparatus to cool significantly before the precise measurement.

- Precise Measurement: Set the apparatus to ramp up quickly to a temperature approximately 20°C below the estimated melting point.
- Data Acquisition: Decrease the ramp rate to 1-2°C/minute. Record the temperature at which the first drop of liquid appears (T_1). Continue heating and record the temperature at which the last solid crystal melts (T_2).
- Reporting: The melting point is reported as a range: $T_1 - T_2$. For a pure compound, this range should be narrow (< 2°C).

Self-Validation: The protocol's integrity is maintained by periodic calibration of the apparatus's thermometer using certified melting point standards (e.g., benzophenone, caffeine).

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis (reaction medium), purification (crystallization), and pharmacology (bioavailability). The structure of **1-(3-Bromophenyl)cyclopentanecarboxylic acid** suggests a dual nature:

- Polar/Hydrophilic Character: The carboxylic acid group can engage in hydrogen bonding and deprotonate in basic aqueous solutions to form a soluble carboxylate salt.
- Nonpolar/Lipophilic Character: The bromophenyl and cyclopentyl moieties constitute a large, nonpolar surface area, suggesting good solubility in organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, but poor solubility in nonpolar alkanes like hexane.

Protocol 4.1: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Causality and Principle: The method establishes a thermodynamic equilibrium by agitating an excess of the solid compound in the solvent for a prolonged period, creating a saturated solution. The concentration of the dissolved solute is then measured, typically by UV-Vis spectroscopy or HPLC, after removing the undissolved solid.

Methodology:

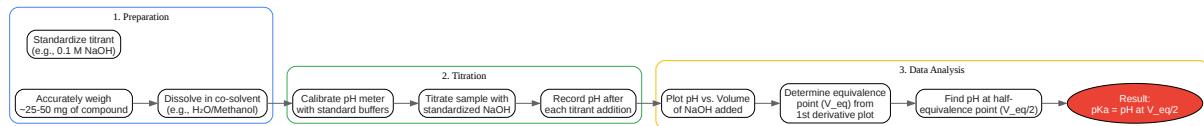
- Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DCM). "Excess" means enough solid remains undissolved at the end of the experiment.
- Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter (choose a filter material compatible with the solvent).
- Quantification:
 - Prepare a standard curve of the compound at known concentrations.
 - Measure the concentration of the filtered sample using a validated analytical method (e.g., HPLC-UV). If necessary, dilute the sample with the solvent to fall within the linear range of the standard curve.
- Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L.

Acidity and pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a molecule's acidity in solution. The carboxylic acid moiety of the title compound is the primary acidic center. Its pKa value is crucial for predicting its ionization state at different pH values, which influences its solubility, lipophilicity, and interaction with biological targets. For comparison, the pKa of the structurally related 1-(4-Fluorophenyl)cyclopentanecarboxylic acid is approximately 4.2.[7]

Workflow 5.1: pKa Determination via Potentiometric Titration

This workflow outlines the robust method of determining pKa by monitoring pH changes during titration with a standardized base.



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Caption: Workflow for pKa determination by potentiometric titration.

Causality and Principle: According to the Henderson-Hasselbalch equation, when an acid has been half-neutralized by a base, the concentration of the acid ($[HA]$) equals the concentration of its conjugate base ($[A^-]$). At this specific point (the half-equivalence point), the pH of the solution is equal to the pKa of the acid. Potentiometric titration precisely identifies this point.

Methodology:

- **Titrant Standardization:** Prepare and accurately standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
- **Sample Preparation:** Accurately weigh the carboxylic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility) in a beaker with a magnetic stir bar.

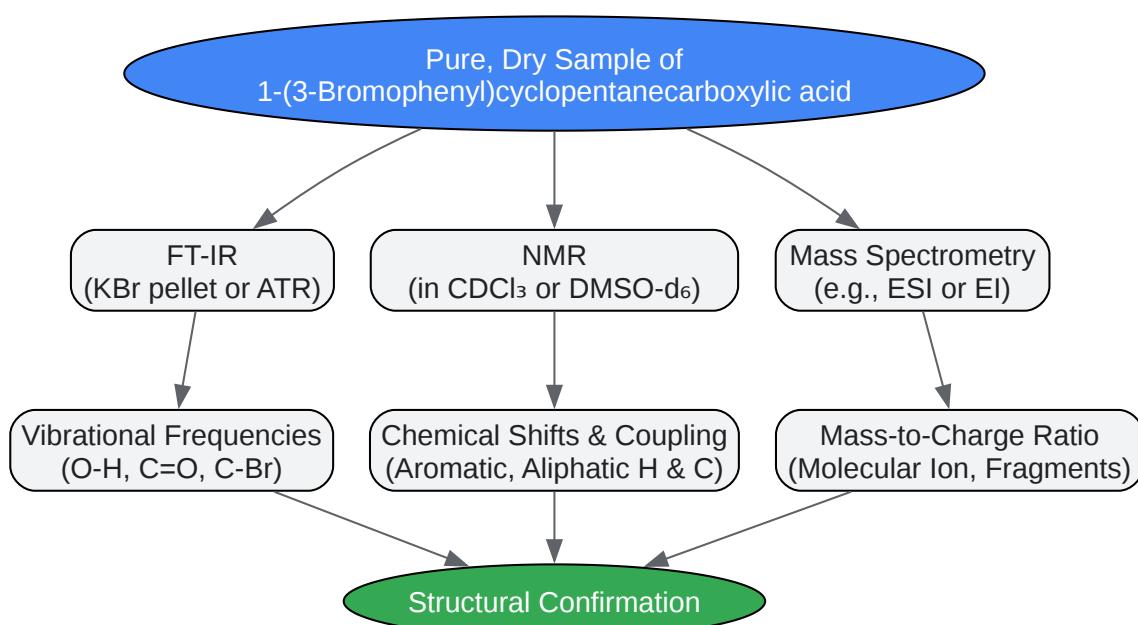
- Titration: Immerse a calibrated pH electrode in the solution. Add the standardized NaOH titrant in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot corresponds to the equivalence point volume (V_{eq}).
 - Determine the half-equivalence point volume ($V_{\text{eq}} / 2$).
 - From the original titration curve, find the pH value that corresponds to the half-equivalence point volume. This pH value is the experimental pK_a .

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its key spectral features.

Workflow 6.1: Comprehensive Spectroscopic Analysis

This diagram illustrates the logical flow for obtaining a complete spectroscopic profile.

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Caption: Logical workflow for full spectroscopic characterization.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds present.

- Expected Key Absorptions:
 - O-H Stretch (Carboxylic Acid): A very broad band from $\sim 3300 \text{ cm}^{-1}$ to $\sim 2500 \text{ cm}^{-1}$, resulting from strong hydrogen bonding.[8]
 - C-H Stretch (sp^3 Aliphatic): Sharp peaks just below 3000 cm^{-1} (2990-2850 cm^{-1}).[9]

- C-H Stretch (sp² Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).[\[9\]](#)
- C=O Stretch (Carbonyl): A very strong, sharp absorption between 1730-1700 cm⁻¹ for a saturated acid dimer.[\[8\]](#)
- C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.
- C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region.[\[8\]](#)
- C-Br Stretch: A peak in the fingerprint region, typically 680-515 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed information about molecular structure and connectivity.

- Expected ¹H NMR Features (in CDCl₃):

- Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
- Aromatic Protons (-C₆H₄-): A complex multiplet pattern in the ~7.2-7.8 ppm region. The meta-substitution will result in four distinct signals.
- Cyclopentyl Protons (-C₅H₈-): Multiple overlapping signals in the aliphatic region, likely between ~1.5-2.8 ppm.

- Expected ¹³C NMR Features (in CDCl₃):

- Carbonyl Carbon (-COOH): A signal in the ~175-185 ppm range.
- Aromatic Carbons (-C₆H₄-): Six signals between ~120-145 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others.
- Quaternary Carbon (C-COOH): A signal for the sp³ carbon of the cyclopentyl ring attached to both the phenyl group and the carboxyl group, likely in the 40-60 ppm range.

- Cyclopentyl Carbons (-CH₂-): Two or more signals for the remaining four CH₂ groups of the cyclopentane ring, typically in the 25-40 ppm range.[10][11]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.

- Expected Features:
 - Molecular Ion (M⁺): A prominent peak at m/z = 268 and an equally prominent peak at m/z = 270. This characteristic M and M+2 pattern with a ~1:1 intensity ratio is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
 - Key Fragmentation: A likely fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment ion at m/z = 223/225.

Conclusion

While **1-(3-Bromophenyl)cyclopentanecarboxylic acid** is a commercially available compound, its fundamental physical properties are not well-documented in public literature. This guide addresses this gap by providing not only the theoretical expectations for these properties based on molecular structure but also the detailed, actionable protocols required for their experimental determination. By following these standardized methodologies, researchers in organic synthesis and drug development can ensure the generation of high-quality, reliable data, facilitating the compound's effective and reproducible application in their work.

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